molecular formula C21H23N3O3 B10991256 N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10991256
M. Wt: 365.4 g/mol
InChI Key: JPHFGNHEMPVTMJ-UHFFFAOYSA-N
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Description

N-(2-{[(2-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 1-methyl group on the indole nitrogen and a 2-methoxyphenylacetyl-substituted aminoethyl chain on the carboxamide nitrogen. This compound shares structural motifs with bioactive molecules targeting G protein-coupled receptors (GPCRs) or enzymes, though its specific biological activity remains uncharacterized in the provided evidence. The 2-methoxyphenyl group may influence lipophilicity and receptor binding, while the indole core provides a rigid aromatic scaffold common in pharmaceuticals .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

JPHFGNHEMPVTMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, where methoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes an indole moiety—a common scaffold in many bioactive compounds. Its molecular formula is C33H45N5O3C_{33}H_{45}N_{5}O_{3} with a molecular weight of approximately 559.7 g/mol. The presence of the methoxyphenyl and acetyl groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide. Research indicates that compounds with indole structures can inhibit tubulin polymerization, which is crucial for cancer cell division.

  • Case Study : A study demonstrated that related indole compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and MGC-803 cells. The compounds induced G2/M-phase cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .
CompoundIC50 (μM)Cancer Cell LineMechanism
Indole Derivative 10.011MGC-803Tubulin polymerization inhibition
Indole Derivative 28.7HeLaG2/M-phase arrest

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. The modulation of inflammatory pathways such as NF-κB and COX-2 has been noted in several studies.

  • Case Study : Indomethacin, an indole-containing NSAID, has been widely used to treat inflammation and pain. Novel indole derivatives have shown promise in reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets.

  • Findings : The compound was found to bind effectively to the colchicine-binding site of tubulin, stabilizing interactions that inhibit microtubule dynamics crucial for cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Core Modifications: Indole Position and Substitutions

  • N-(3-Hydroxypropyl)-indole-3-carboxamide (): This analog retains the indole-3-carboxamide core but replaces the 2-methoxyphenylacetyl-aminoethyl group with a 3-hydroxypropyl chain. Synthesis employs HBTU-mediated coupling, similar to methods used for the target compound .
  • N-(2-(4-Chlorophenoxy)acetamido-phenyl)-1H-indole-2-carboxamide (): Substitution at the indole-2 position (vs. 3 in the target compound) and the presence of a 4-chlorophenoxy group (electron-withdrawing) instead of 2-methoxyphenyl (electron-donating) may shift receptor selectivity. The chloro group enhances metabolic stability but could reduce affinity for certain GPCRs compared to methoxy .

Heterocycle and Aromatic Group Variations

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (): Replacing the indole core with a benzothiazole introduces a sulfur atom and trifluoromethyl group, increasing electronegativity and metabolic resistance.
  • LY303870 (): This morpholine-containing indole derivative features a 2-methoxybenzylamino group. While distinct in scaffold, the shared 2-methoxyphenyl motif highlights the pharmacophoric importance of this substituent in GPCR modulation, such as neurokinin-1 receptor antagonism .

Substituent Effects on Pharmacokinetics and Binding

  • 1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide (): The trimethoxybenzoyl group increases steric bulk and polarity compared to the target compound’s single methoxy group. This modification may enhance water solubility but reduce blood-brain barrier penetration. Molecular weight (411.45 g/mol) exceeds the target compound’s estimated ~400 g/mol, influencing bioavailability .
  • Synthetic Cannabinoids (–9): Regulated indole carboxamides, such as MDMB-CHMICA, highlight the role of alkyl/aryl substitutions on the carboxamide nitrogen in CB1 receptor affinity. The target compound’s 2-methoxyphenylacetyl group may confer distinct receptor interaction patterns compared to cyclohexylmethyl or fluorobenzyl groups in regulated analogs .

Biological Activity

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula: C₁₅H₁₈N₂O₃
  • Molecular Weight: 278.31 g/mol

This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

  • Inhibition of Enzymatic Activity:
    The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation. For instance, it acts as a potent inhibitor of certain kinases involved in signaling pathways that promote tumor growth .
  • Antioxidant Properties:
    Preliminary studies indicate that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells .
  • Cytotoxic Effects:
    In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest it is effective at low concentrations, making it a candidate for further development as a therapeutic agent .

Case Studies

  • Study on Cancer Cell Lines:
    A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces apoptosis in these cells .
  • Combination Therapy:
    In combination with established chemotherapeutic agents, the compound showed enhanced efficacy. When used alongside doxorubicin, it resulted in a synergistic effect, significantly reducing tumor growth in xenograft models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameIC50 (µM)Mechanism of ActionTargeted Cancer Type
This compound5Apoptosis inductionBreast Cancer
Compound A10Enzyme inhibitionLung Cancer
Compound B15Antioxidant activityColorectal Cancer

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